molecular formula C7H7IO2 B1278167 5-Iodo-2-methoxyphenol CAS No. 160257-85-2

5-Iodo-2-methoxyphenol

Cat. No. B1278167
M. Wt: 250.03 g/mol
InChI Key: PUJBOIRXGIWNQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxyphenol derivatives is well-documented in the provided literature. For instance, a practical synthesis approach for 2-amino-5-methoxylpropiophenone is described, which starts with 3-chloropropiophenone and achieves a 45% overall yield through a five-step process . This indicates that methoxyphenol derivatives can be synthesized from halogenated precursors with relatively good yields. Additionally, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol is achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, suggesting that imine formation is a viable strategy for modifying the methoxyphenol core .

Molecular Structure Analysis

The molecular structure of methoxyphenol derivatives has been extensively studied using various techniques, including X-ray diffraction and quantum chemical computational methods. For example, the structure of 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol was determined and characterized, showing that the compound crystallizes in the monoclinic space group . Similarly, the structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized, revealing the coexistence of enol–imine and keto–amine tautomeric forms . These studies suggest that methoxyphenol derivatives can exhibit complex tautomeric behavior and crystalline structures.

Chemical Reactions Analysis

The chemical reactivity of methoxyphenol derivatives is highlighted in the papers, particularly in the context of oxidative transformations. Iodane-mediated and electrochemical oxidative transformations have been applied to 2-methoxyphenols, leading to the formation of orthoquinonoid cyclohexadienone synthons . Additionally, hypervalent iodine-mediated oxygenative phenol dearomatization reactions have been used to transform phenols, indicating that methoxyphenols can undergo significant structural changes under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenol derivatives are inferred from their synthesis and structural characterization. For instance, the compound (E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol features a stable crystal structure with intramolecular hydrogen bonding and (\pi)-(\pi) packing, which could influence its physical properties . The synthesis and crystal structure of (E)-5-methoxy-2-((4-methoxyphenylimino)methyl)phenol also suggest the presence of extensive hydrogen bonding and (\pi)-ring interactions, which are important for crystal stabilization . These interactions are likely to affect the melting points, solubility, and other physical properties of methoxyphenol derivatives.

Scientific Research Applications

Application in Organic Synthesis

5-Iodo-2-methoxyphenol plays a significant role in organic synthesis. For example, it's used in hypervalent iodine-mediated oxygenative phenol dearomatization reactions. These reactions are crucial for natural product synthesis, offering a chemoselective method to convert homovanillyl alcohol into hydroxytyrosol and bergenin into norbergenin (Pouységu et al., 2010).

Role in Metabolism Studies

5-Iodo-2-methoxyphenol has been instrumental in metabolism research. For example, its oxidative metabolism by liver microsomes has been studied, yielding various metabolites and shedding light on the metabolic pathways of iodinated compounds (Rizk & Hanzlik, 1995).

In Hydrogen Bond Studies

This compound is also used in the study of hydrogen bonds, particularly in methoxyphenols, which are structural fragments of antioxidants and biologically active molecules. These studies involve examining the thermochemical properties and intermolecular hydrogen bond strengths (Varfolomeev et al., 2010).

Atmospheric Chemistry

In atmospheric chemistry, 5-Iodo-2-methoxyphenol's derivatives, particularly methoxyphenols, are studied for their reactions with NO₃ radicals. This research helps understand the chemical degradation of wood smoke components in the atmosphere (Liu et al., 2012).

Biomass and Pyrolysis Research

Methoxyphenols, like 5-Iodo-2-methoxyphenol, are used as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. Such studies are crucial for understanding biomass pyrolysis (Vane & Abbott, 1999).

Enzyme and Protein Studies

In biochemical research, 5-Iodo-2-methoxyphenol and its derivatives are used to study enzyme interactions and protein reagents' sensitivity to changes in the molecular environment (Horton, Kelly, & Koshland, 1965).

Safety And Hazards

5-Iodo-2-methoxyphenol is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-iodo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBOIRXGIWNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431493
Record name Phenol, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methoxyphenol

CAS RN

160257-85-2
Record name Phenol, 5-iodo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160257-85-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
P Gärtner, K Hofbauer, G Gmeiner… - 15th Cologne Workshop …, 2007 - bisp-surf.de
… 5-Iodo-2-methoxyphenol (4) was reacted with n-butyrophenon (3) in a Pd-catalyzed reaction. The … could be obtained in an overall yield of 15.6 % starting from 5-iodo-2-methoxyphenol. …
Number of citations: 6 www.bisp-surf.de
MG Banwell, E Hamel, DCR Hockless… - Bioorganic & medicinal …, 2006 - Elsevier
… The filtrate was concentrated under reduced pressure to furnish 5-iodo-2-methoxyphenol 18 … of imidazole (186 mg, 2.7 mmol) and 5-iodo-2-methoxyphenol (215 mg, 0.9 mmol) in DMF (…
Number of citations: 116 www.sciencedirect.com
F Juhlke, K Lorber, M Wagenstaller… - Frontiers in Chemistry, 2017 - frontiersin.org
Chlorinated guaiacol derivatives are found in waste water of pulp mills using chlorine in the bleaching process of wood pulp. They can also be detected in fish tissue, possibly causing …
Number of citations: 3 www.frontiersin.org
MN Qu, L Zhou, XP Cao - Chinese Journal of Chemistry, 2006 - Wiley Online Library
… This ester was then treated with iodine monochloride (ICl) which was followed by a deprotection of acyl group to afford 5-iodo-2-methoxyphenol (11) in 59% yield from 10.Stille coupling …
Number of citations: 6 onlinelibrary.wiley.com
A Paraskos, Y Nishiyama, T Swager - Molecular Crystals and …, 2004 - Taylor & Francis
… Alternatively, etherification of 5-iodo-2-methoxyphenol, synthesized by the previously reported method [14], with 1-bromo-2-ethylhexane provides 2-(2-ethylhexyloxy)-4-iodo1-…
Number of citations: 15 www.tandfonline.com
T Harada, M Chiba, A Oku - The Journal of Organic Chemistry, 1999 - ACS Publications
… 2-Iodo-4-methylphenol 14 and 5-iodo-2-methoxyphenol 15 were prepared according to the literature procedures. The following aryl triflates were prepared from the corresponding …
Number of citations: 33 pubs.acs.org
P Cironi, C Cuevas, F Albericio, M Álvarez - Tetrahedron, 2004 - Elsevier
… The filtrates were washed with H 2 O (3×25 ml), dried (MgSO 4 anhydrous), and concentrated under reduced pressure to give a very clean 5-iodo-2-methoxyphenol (8 mg, 81%). …
Number of citations: 34 www.sciencedirect.com
MLN Rao, BS Ramakrishna - European Journal of Organic …, 2017 - Wiley Online Library
… test the applicability of our protocol in the preparation of medicinally important skeletons, the coupling of 3,4,5-trimethoxysalicylaldehyde was carried out with 5-iodo-2-methoxyphenol. …
X Zhang, D Li, Z Zhang, H Liu, S Wang - Advanced Science, 2022 - Wiley Online Library
The inadequate hole injection limits the efficiency and lifetime of the blue quantum dot light‐emitting diodes (QLEDs), which severely hampers their commercial applications. Here a …
Number of citations: 12 onlinelibrary.wiley.com
C Bailly - Current Medicinal Chemistry-Anti-Cancer Agents, 2004 - ingentaconnect.com
… Alternatively, this alkaloid can be prepared by solid phase synthesis [27] starting from 5-iodo-2-methoxyphenol attached to the Merrifield resin, via the formation of an intermediate 3, 4-…
Number of citations: 296 www.ingentaconnect.com

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